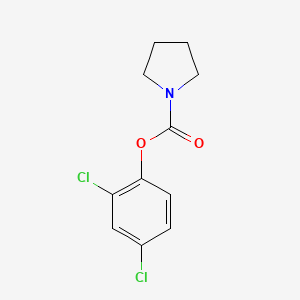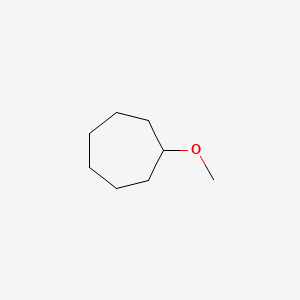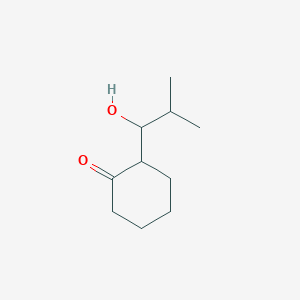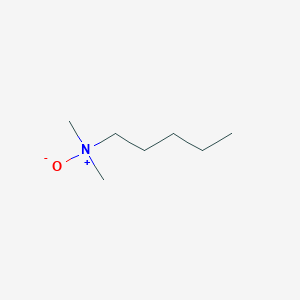phosphanium bromide CAS No. 51584-60-2](/img/structure/B14667760.png)
[3-(2-Oxocyclohexyl)propyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxocyclohexyl)propylphosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group attached to a cyclohexanone derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxocyclohexyl)propylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable cyclohexanone derivative under controlled conditions. One common method involves the use of Grignard reagents, where the cyclohexanone derivative is first converted to a Grignard reagent, which is then reacted with triphenylphosphine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Oxocyclohexyl)propylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like cyanide, azide, or thiolate ions can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, alcohol derivatives, and various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
3-(2-Oxocyclohexyl)propylphosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism by which 3-(2-Oxocyclohexyl)propylphosphanium bromide exerts its effects involves the interaction of the phosphonium group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where the phosphonium group undergoes oxidation or reduction .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, particularly in the formation of phosphonium ylides.
Cyclohexanone: A key intermediate in the synthesis of various organic compounds.
Phosphonium Salts: A broad class of compounds with similar structural features and reactivity.
Propiedades
Número CAS |
51584-60-2 |
|---|---|
Fórmula molecular |
C27H30BrOP |
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
3-(2-oxocyclohexyl)propyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H30OP.BrH/c28-27-21-11-10-13-23(27)14-12-22-29(24-15-4-1-5-16-24,25-17-6-2-7-18-25)26-19-8-3-9-20-26;/h1-9,15-20,23H,10-14,21-22H2;1H/q+1;/p-1 |
Clave InChI |
VKWPSVPQXPMCTH-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(=O)C(C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




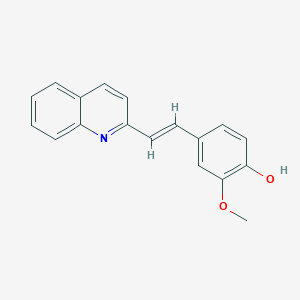
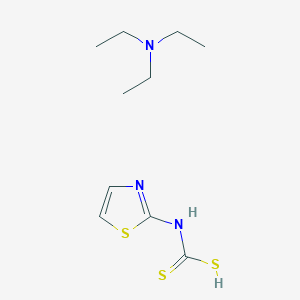

![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
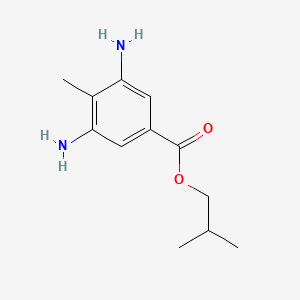
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)

![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
